Ethyl 4-(thiophen-2-yl)but-2-enoate
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Overview
Description
Ethyl 4-(thiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(thiophen-2-yl)but-2-enoate typically involves the condensation of thiophene derivatives with ethyl acetoacetate under basic conditions. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 4-(thiophen-2-yl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-carbaldehyde
- Thiophene-2-boronic acid
- Thiophene-2-methylamine
Uniqueness
Ethyl 4-(thiophen-2-yl)but-2-enoate is unique due to its specific structure, which combines the thiophene ring with an ethyl ester and a but-2-enoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
923261-75-0 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl 4-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)7-3-5-9-6-4-8-13-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
RBMSCWCEKAOZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CS1 |
Origin of Product |
United States |
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